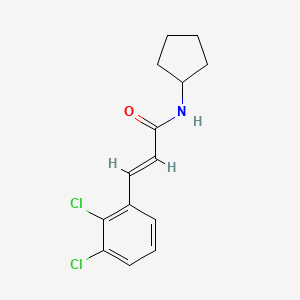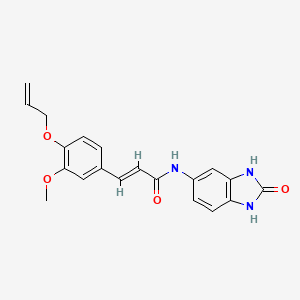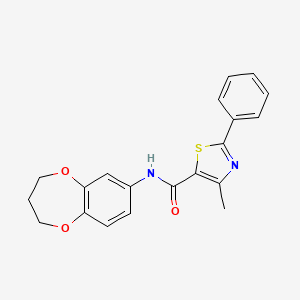
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, this compound-115 enhances the inhibitory tone in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound-115 has been shown to increase the levels of GABA in the brain, which can have a range of biochemical and physiological effects. GABA is involved in regulating neuronal excitability, neurotransmitter release, and synaptic plasticity. By enhancing the inhibitory tone in the brain, this compound-115 can modulate these processes and potentially improve neurological and psychiatric symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to its use. This compound-115 has a short half-life in vivo, which requires frequent dosing. It also has potential off-target effects, which need to be carefully controlled for in experimental design.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that this compound-115 can reduce drug-seeking behavior and prevent relapse in addiction models. Clinical trials are currently underway to evaluate its efficacy in human subjects. Another area of interest is its potential as a treatment for refractory epilepsy. Clinical trials have shown promising results, and further studies are needed to determine its long-term safety and efficacy. Finally, there is also interest in exploring the potential of this compound-115 in the treatment of other neurological and psychiatric disorders, such as anxiety and depression.
Synthesemethoden
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 can be synthesized using a modified version of the Hantzsch reaction. The synthesis involves the condensation of cyclopentanone, 2,3-dichlorobenzaldehyde, and ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then hydrolyzed and decarboxylated to yield this compound-115.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound-115 is effective in reducing seizures and preventing relapse in drug addiction. Clinical trials have also demonstrated its potential as an adjunct therapy for the treatment of refractory epilepsy.
Eigenschaften
IUPAC Name |
(E)-N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c15-12-7-3-4-10(14(12)16)8-9-13(18)17-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALWQBOMBLXOHP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)




![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)
